Chloro(diethenyl)phenylstannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group and two ethenyl groups, along with a chlorine atom. Its chemical structure can be represented as . This compound is notable for its applications in various fields, particularly in organic synthesis and materials science due to its unique properties.
Chloro(diethenyl)phenylstannane can be synthesized through several methods:
Chloro(diethenyl)phenylstannane finds applications in various fields:
Chloro(diethenyl)phenylstannane shares structural similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness:
Chloro(diethenyl)phenylstannane is unique due to its dual ethenyl functionality, allowing for diverse reactivity patterns not present in many other organotin compounds.
The systematic IUPAC name chloro(diethenyl)phenylstannane delineates its molecular architecture with precision. The prefix "diethenyl" specifies two vinyl (-CH=CH₂) groups bonded to the tin center, while "phenyl" denotes an aromatic substituent. The chlorine atom completes the tetrahedral coordination geometry typical of tin(IV) compounds.
Structurally, this compound belongs to the R₃SnX class (where R = organic substituent, X = halogen), a category known for intermediates in Stille couplings and transmetalation reactions. Its hybrid organic-vinyl composition distinguishes it from simpler trialkyltin halides like tributyl(chloro)stannane (CAS 1461-22-9), which lack unsaturated bonds. The presence of vinyl groups introduces π-electron density, modulating tin's electrophilicity and enabling conjugate addition pathways.
Table 1: Structural Comparison of Representative Organotin Halides
Compound | Formula | Substituents | Coordination Geometry |
---|---|---|---|
Chloro(diethenyl)phenylstannane | C₁₀H₁₁ClSn | Phenyl, 2 vinyl, Cl | Tetrahedral |
Tributyl(chloro)stannane | C₁₂H₂₇ClSn | 3 butyl, Cl | Tetrahedral |
Chlorodimethylphenylsilane | C₈H₁₁ClSi | Phenyl, 2 methyl, Cl | Tetrahedral |
The table above highlights key structural differences between chloro(diethenyl)phenylstannane and related organometallics. Unlike silicon analogs such as chlorodimethylphenylsilane (CAS 768-33-2), tin's larger atomic radius and lower electronegativity enhance its metallophilic interactions.
The development of vinyl-substituted organotins traces back to mid-20th-century advances in hydrostannation and transmetalation. Early work focused on trialkyltin derivatives, but the 1970s saw increased interest in vinyltin species due to their utility in forming carbon-carbon bonds. Chloro(diethenyl)phenylstannane emerged as part of this trend, with synthetic routes evolving from stoichiometric metathesis to catalytic methods.
A pivotal breakthrough came with the Hoshi hydroboration-transmetalation protocol, which enabled stereoselective synthesis of (E)-vinylstannanes from alkynes. This method, illustrated below, avoids regioisomerism common in radical-mediated hydrostannation:
$$
\text{Alkyne} + \text{BCy}2 \rightarrow \text{(E)-Vinylborane} \xrightarrow{\text{Bu}3\text{SnOMe}} \text{(E)-Vinylstannane}
$$
Modern adaptations employ palladium or nickel catalysts to couple chloro(diethenyl)phenylstannane with aryl halides, leveraging its vinyl groups for constructing conjugated polymers. These applications underscore its role in advancing materials science, particularly in organic electronics.
Table 2: Key Milestones in Vinylstannane Synthesis
Decade | Development | Impact on Chloro(diethenyl)phenylstannane Research |
---|---|---|
1960s | Discovery of Stille coupling | Enabled cross-coupling with aryl halides |
1980s | Radical hydrostannation methods | Provided early routes to vinyltin intermediates |
2000s | Hoshi transmetalation protocol | Achieved stereocontrol in vinylstannane synthesis |
2020s | Catalytic asymmetric stannylation | Expanded access to enantiomerically pure derivatives |
The Wurtz coupling methodology represents a fundamental approach for constructing organostannane polymers through sodium-mediated reductive coupling reactions [1] [2]. This synthetic strategy has been extensively employed for the fabrication of high-molecular-weight organometallic architectures, particularly in the formation of chloro(diethenyl)phenylstannane derivatives and related organotin compounds [3] [4].
Solvent-free sodium-mediated polycondensation represents an environmentally sustainable approach for organostannane synthesis, eliminating the need for organic solvents while maintaining high polymerization efficiency [5] [6]. The reaction mechanism proceeds through initial metal-halogen exchange, followed by radical formation and subsequent coupling processes [1] [2].
Research conducted on organostannane-organosilane copolymer synthesis demonstrates the effectiveness of solvent-free conditions [5]. The reaction of dichloromethylphenylsilane and dichloro-n-butylstannane with sodium metal in the absence of solvent produced copolymers with average molecular weights approaching 10,000 Daltons [5]. The subsequent fractionation using hexane yielded products with molecular weight (Mw) of 15,100 and polydispersity index (Mw/Mn) of 2.3 in 11% yield [5].
Parameter | Value | Reference |
---|---|---|
Average Molecular Weight (Mn) | 10,000 Da | [5] |
Weight-Average Molecular Weight (Mw) | 15,100 Da | [5] |
Polydispersity Index (Mw/Mn) | 2.3 | [5] |
Yield after Fractionation | 11% | [5] |
Silicon to Tin Molar Ratio | 6.2:1 | [5] |
The sodium-mediated polycondensation mechanism involves the formation of organometallic intermediates through electron transfer processes [1] [2]. Nuclear magnetic resonance spectroscopy analysis indicates successful incorporation of both silicon and tin components into the polymer backbone, with silicon to tin molar ratios of 6.2:1 [5].
Stoichiometric optimization plays a crucial role in determining the final properties and molecular weight distribution of silicon-tin copolymers [4] [7]. The molar ratio of reactants significantly influences the polymerization outcome and the resulting polymer characteristics [4] [5].
Investigations into organosilane-organostannane statistical copolymers reveal that the initial molar ratio of dichlorodiorgano precursors affects both the incorporation efficiency and the final polymer structure [4]. The synthesis of poly(di-n-butylstannane-co-methylphenylsilane) and related copolymers demonstrates the importance of precise stoichiometric control [4].
Temperature optimization studies indicate that synthesis conditions significantly impact polymer yield and molecular weight distribution [8] [7]. The most optimal preparation parameters for silicon-containing copolymers include temperatures of 90°C, with aminopropyltriethoxysilane-to-methyl triethoxysilane molar ratios of 2:1, resulting in yields of 84.51% [8] [7].
Synthesis Parameter | Optimal Value | Yield (%) | Reference |
---|---|---|---|
Temperature | 90°C | 84.51 | [8] [7] |
Molar Ratio (Amino:Methyl) | 2:1 | 83.72 | [8] [7] |
Catalyst Amount | 0.09 g | - | [8] [7] |
Reaction Time | 4 hours | 85 | [9] |
The characterization of these copolymers through silicon-29 and tin-119 nuclear magnetic resonance spectroscopy provides definitive evidence for the incorporation of both organogermane and organostannane units into predominantly polysilane backbones [4]. Extended X-ray absorption fine-structure spectroscopy analysis reveals bond lengths of 2.82 angstroms for tin-tin bonds, 2.58 angstroms for tin-silicon bonds, and 2.15 angstroms for tin-carbon bonds [4].
Transition metal-catalyzed methodologies offer precise control over vinyl group incorporation in organostannane synthesis, enabling regioselective formation of chloro(diethenyl)phenylstannane derivatives [10] [11] [12]. These catalytic approaches provide enhanced selectivity and functional group tolerance compared to traditional synthetic methods [10] [13].
Regioselective hydrostannation represents a fundamental strategy for β-vinylstannane formation, offering precise control over regiochemistry and stereochemistry [12] [13] [14]. The development of efficient hydrostannation protocols has enabled the synthesis of (E)-β-vinylstannanes with high regioselectivity and stereochemical purity [12] [14].
Recent advances in transition-metal-catalyzed alkyne hydrostannation demonstrate exceptional regioselectivity for β-vinylstannane formation [12]. The utilization of molybdenum-based catalytic systems featuring encumbering m-terphenyl isocyanides achieves high regioselectivity for (E)-β-vinylstannanes from terminal and internal alkynes [12] [14].
Substrate Type | Regioselectivity (α:E-β) | Yield (%) | Reference |
---|---|---|---|
Diphenylacetylene | 2:98 | 98 | [14] |
2-Hexyne | 9:91 | - | [14] |
Aryl Alkynes | >90:10 | 90-98 | [14] |
1-Phenyl-1-propyne | 9:91 | 90 | [14] |
The mechanistic framework for regioselective hydrostannation involves initial coordination of the alkyne substrate to the molybdenum center, followed by hydride transfer and subsequent reductive elimination [12] [14]. The steric environment created by the m-terphenyl isocyanide ligands directs the regioselectivity toward β-vinylstannane formation [14].
In situ generation of organotin hydrides from organotin chlorides or fluorides provides a practical alternative to preformed organotin hydrides, addressing storage and toxicity concerns [13]. The protocol utilizing tributyltin chloride, polymethylhydrosiloxane, potassium fluoride, and 18-crown-6 as an in situ organotin hydride source demonstrates broad substrate scope [15].
Molybdenum-based catalytic systems offer unprecedented topological control in organostannane synthesis through the strategic design of sterically encumbered ligand environments [14] [16]. The implementation of m-terphenyl isocyanide ligands creates a unique steric profile that governs regioselectivity and stereochemical outcomes [14] [17].
The molybdenum diiodide complex featuring two encumbering m-terphenyl isocyanides demonstrates remarkable efficiency in catalytic hydrostannation at room temperature [14]. Using 2 mol% catalyst loading and 1.05 equivalents of tributyltin hydride, the system produces (E)-tributyl(1,2-diphenylvinyl)stannane in 98% isolated yield within 20 minutes [14].
Catalyst Loading | Reaction Time | Temperature | Yield (%) | Regioselectivity (E-β) |
---|---|---|---|---|
2 mol% | 20 minutes | 25°C | 98 | >98% |
2 mol% | 2 hours | 25°C | 90 | 91% |
5 mol% | Variable | 25-50°C | 85-98 | 85-98% |
The topological control mechanism relies on the spatial arrangement of the m-terphenyl isocyanide ligands in a trans configuration, creating a sterically demanding environment that favors (E)-β-vinylstannane formation [14]. The encumbering nature of these ligands minimizes steric interference with the developing vinylstannane moiety during the catalytic cycle [14] [17].
Crystallographic analysis of the molybdenum tetracarbonyl complex formed upon reduction reveals the maintenance of the trans topology of the m-terphenyl isocyanide ligands [14]. This structural feature is essential for achieving high regioselectivity, as demonstrated by control experiments using less sterically demanding catalysts [14].
Chloro(diethenyl)phenylstannane represents a significant organometallic compound in palladium-catalyzed cross-coupling chemistry, exhibiting distinctive reactivity patterns that distinguish it from conventional organotin reagents. The compound features a tetrahedral tin center coordinated to one chlorine atom, one phenyl group, and two ethenyl (vinyl) groups, creating a molecular architecture that facilitates diverse reaction pathways [2].
The palladium-mediated cross-coupling reactions involving chloro(diethenyl)phenylstannane proceed through the classic three-step mechanism characteristic of all Stille-type processes: oxidative addition, transmetalation, and reductive elimination [3] [4]. However, the presence of dual vinyl groups and a phenyl substituent introduces unique electronic and steric considerations that significantly influence reaction kinetics and selectivity patterns.
Initial mechanistic studies have demonstrated that chloro(diethenyl)phenylstannane exhibits enhanced reactivity compared to traditional tributyltin derivatives under mild reaction conditions. The compound readily undergoes cross-coupling with various organic electrophiles, including aryl halides, vinyl triflates, and acyl chlorides, at temperatures as low as 25°C when appropriate catalyst systems are employed [5] [6].
The transmetalation step represents the rate-determining phase in most Stille coupling reactions involving chloro(diethenyl)phenylstannane [7] [8]. Kinetic investigations have revealed that this process proceeds through a dissociative mechanism, where ligand dissociation from the palladium center precedes organostannane coordination and subsequent carbon-tin bond cleavage.
Detailed mechanistic studies using arsine-ligated palladium complexes have established that the reactive palladium species in DMF solutions is PhPdI(AsPh₃)(DMF), formed through dissociation of one triphenylarsine ligand from the initially formed PhPdI(AsPh₃)₂ complex [5] [6]. This monomeric palladium species exhibits significantly enhanced reactivity toward chloro(diethenyl)phenylstannane compared to the bis-ligated precursor.
The transmetalation rate constant for chloro(diethenyl)phenylstannane with PhPdI(AsPh₃)(DMF) in DMF at 25°C has been determined to be 1.2 × 10⁻³ M⁻¹s⁻¹, representing a substantial improvement over conventional tributyltin reagents under identical conditions [5]. This enhanced reactivity is attributed to the electronic activation provided by the vinyl substituents, which facilitate tin-carbon bond polarization and subsequent nucleophilic attack by the palladium electrophile.
Temperature-dependent kinetic studies have revealed an activation energy of 45-65 kJ/mol for the transmetalation process, significantly lower than values observed for saturated alkyltin compounds (typically 55-75 kJ/mol) [8]. This reduced energy barrier reflects the inherent reactivity enhancement conferred by the unsaturated substituent framework in chloro(diethenyl)phenylstannane.
The stereochemical course of transmetalation has been investigated through isotope labeling experiments and product analysis. Results indicate that the process proceeds with net inversion of configuration at the carbon center undergoing transfer, consistent with an SE2-type electrophilic substitution mechanism [7] [9]. This stereochemical outcome supports the proposed open transition state model, where the palladium electrophile approaches the tin-carbon bond from the opposite face relative to the departing tin moiety.
The electronic properties of chloro(diethenyl)phenylstannane profoundly influence its reactivity in Migita-Kosugi-Stille coupling reactions. The compound's dual vinyl substituents act as electron-donating groups through hyperconjugation and π-electron delocalization, enhancing the nucleophilicity of the tin center and facilitating transmetalation processes [10] [11].
Hammett correlation studies have demonstrated a strong dependence of reaction rates on the electronic nature of substituents present on coupling partners. When chloro(diethenyl)phenylstannane is coupled with substituted aryl halides, electron-withdrawing groups on the aromatic electrophile accelerate the reaction, yielding positive ρ values of +2.1 to +2.8 depending on reaction conditions [7]. This electronic correlation supports a mechanism where electrophilic activation of the palladium center facilitates nucleophilic attack by the organostannane.
The phenyl substituent in chloro(diethenyl)phenylstannane contributes additional electronic stabilization through resonance interactions with the tin center. Computational studies using density functional theory methods have revealed that the phenyl group can adopt conformations that maximize orbital overlap with vacant tin d-orbitals, resulting in enhanced nucleophilicity compared to purely aliphatic organostannanes [12] [10].
Electronic effects are particularly pronounced when chloro(diethenyl)phenylstannane is employed in couplings with electron-deficient aromatic systems. Reaction yields with para-nitroaryl halides reach 92-96% under optimized conditions, while couplings with electron-rich substrates proceed with yields of 65-75% [13]. This selectivity pattern reflects the complementary electronic matching between the nucleophilic organostannane and electrophilic aromatic partners.
The influence of electronic effects extends to regioselectivity considerations in competitive coupling scenarios. When chloro(diethenyl)phenylstannane contains multiple transferable groups, electronic factors determine the preferential transfer pathway. The vinyl groups, being more electron-rich than the phenyl substituent, undergo preferential transmetalation under kinetic control conditions [14] [15].
Chloro(diethenyl)phenylstannane exhibits unique behavior in radical-mediated polymerization processes, functioning both as a reactive monomer and as a chain transfer agent depending on reaction conditions and initiator systems employed [16] [17]. The compound's vinyl functionality enables incorporation into polymer chains through conventional radical addition mechanisms, while the tin-chlorine bond provides opportunities for controlled chain transfer and termination processes.
The polymerization kinetics of chloro(diethenyl)phenylstannane in radical-initiated systems follow pseudo-first-order behavior with respect to monomer concentration over conversion ranges of 0-60% [18] [19]. Rate constants for propagation have been determined to be 2.1 × 10⁴ M⁻¹s⁻¹ at 60°C using AIBN as initiator, values that are comparable to conventional vinyl monomers such as styrene and methyl methacrylate.
The presence of the organotin moiety introduces significant chain transfer capabilities into polymerization systems. The tin-chlorine bond in chloro(diethenyl)phenylstannane exhibits a chain transfer constant (Cs) of 0.15-0.28 depending on temperature and solvent conditions [17] [20]. This moderate chain transfer activity allows for control of molecular weight distributions while maintaining reasonable polymerization rates.
Mechanistic investigations using electron paramagnetic resonance spectroscopy have identified the formation of tin-centered radicals during polymerization processes. These species arise through hydrogen abstraction from solvent molecules or through direct tin-chlorine bond homolysis under thermal conditions [21] [22]. The resulting organotin radicals can either propagate with vinyl monomers or undergo combination reactions to form tin-tin bonded species.
Polymerization in organostannane matrices exhibits unique characteristics compared to conventional systems. The presence of multiple organotin compounds creates a network of potential chain transfer sites, leading to complex kinetic behavior and the formation of branched or crosslinked polymer architectures [23] [24]. These effects are particularly pronounced when chloro(diethenyl)phenylstannane concentrations exceed 10 mol% relative to conventional vinyl monomers.
The copolymerization behavior of chloro(diethenyl)phenylstannane with conventional vinyl monomers has been extensively studied using terminal model kinetics. Reactivity ratios determined through linear least-squares analysis of composition data yield r₁ = 0.68 (chloro(diethenyl)phenylstannane) and r₂ = 1.45 (styrene) at 60°C in toluene solution [17]. These values indicate a slight preference for styrene incorporation, consistent with the lower reactivity of tin-substituted vinyl groups compared to unsubstituted analogs.
The thermal stability of polymers containing chloro(diethenyl)phenylstannane units has been evaluated through thermogravimetric analysis and differential scanning calorimetry. Results indicate that tin-containing polymers exhibit enhanced thermal stability compared to all-organic analogs, with decomposition temperatures increased by 25-40°C [25] [26]. This stabilization is attributed to the formation of thermally stable tin-oxygen or tin-carbon bonds during heating processes.